molecular formula C9H7ClO3S B13558745 Benzofuran-5-ylmethanesulfonyl chloride

Benzofuran-5-ylmethanesulfonyl chloride

Katalognummer: B13558745
Molekulargewicht: 230.67 g/mol
InChI-Schlüssel: OLPKQJUUHGDWDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzofuran-5-ylmethanesulfonyl chloride is an organic compound with the molecular formula C8H5ClO3S. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. This compound is primarily used in organic synthesis as a sulfonylating agent, which introduces the sulfonyl group into other molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzofuran-5-ylmethanesulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of benzofuran with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition of the product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: Benzofuran-5-ylmethanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction Reactions: While less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Pyridine, triethylamine

Major Products Formed:

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Wissenschaftliche Forschungsanwendungen

Benzofuran-5-ylmethanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into various molecules.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds with antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of benzofuran-5-ylmethanesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

  • Benzofuran-5-sulfonyl chloride
  • 1-benzofuran-5-sulfonyl chloride
  • 5-Benzofuransulfonyl chloride

Comparison: Benzofuran-5-ylmethanesulfonyl chloride is unique due to its specific substitution pattern on the benzofuran ring, which can influence its reactivity and the types of products formed in chemical reactions. Compared to other similar compounds, it may offer distinct advantages in terms of selectivity and efficiency in certain synthetic applications.

Eigenschaften

Molekularformel

C9H7ClO3S

Molekulargewicht

230.67 g/mol

IUPAC-Name

1-benzofuran-5-ylmethanesulfonyl chloride

InChI

InChI=1S/C9H7ClO3S/c10-14(11,12)6-7-1-2-9-8(5-7)3-4-13-9/h1-5H,6H2

InChI-Schlüssel

OLPKQJUUHGDWDP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CO2)C=C1CS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.